(2-Chloro-2-phenylethyl)benzene
Overview
Description
(2-Chloro-2-phenylethyl)benzene, also known as 2-Phenylethyl chloride, is an organic compound with the molecular formula C8H9Cl. It is a colorless liquid that is used in various chemical synthesis processes. This compound is characterized by the presence of a benzene ring attached to a two-carbon chain, which is further substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Chloro-2-phenylethyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with 2-chloroethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Direct Chlorination: Another method involves the direct chlorination of 2-phenylethyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. This reaction typically occurs under reflux conditions.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide (NaOH) can yield 2-phenylethanol.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce 2-phenylethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution: 2-Phenylethanol, 2-Phenylethylamine.
Oxidation: 2-Phenylacetic acid, acetophenone.
Reduction: 2-Phenylethyl alcohol.
Scientific Research Applications
(2-Chloro-2-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms, particularly those involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-2-phenylethyl)benzene primarily involves its reactivity as an alkylating agent. The chlorine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic processes to introduce the phenylethyl group into target molecules. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Comparison with Similar Compounds
Benzyl chloride (C7H7Cl): Similar structure but with a single carbon chain.
Phenethyl bromide (C8H9Br): Bromine atom instead of chlorine.
2-Phenylethanol (C8H10O): Hydroxyl group instead of chlorine.
Uniqueness: (2-Chloro-2-phenylethyl)benzene is unique due to its specific reactivity profile, which combines the electrophilic nature of the benzene ring with the nucleophilic substitution potential of the chloroethyl group. This dual reactivity makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1-chloro-2-phenylethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVROAJFELBNMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-14-1 | |
Record name | NSC 93 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-chloro-2-phenylethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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